molecular formula C22H18ClNO4 B4052654 2-chlorophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

2-chlorophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B4052654
M. Wt: 395.8 g/mol
InChI Key: UPCDSOHWWAXNSZ-UHFFFAOYSA-N
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Description

2-chlorophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Properties

IUPAC Name

(2-chlorophenyl) 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4/c23-16-6-1-2-7-17(16)28-22(27)14-4-3-5-15(11-14)24-20(25)18-12-8-9-13(10-12)19(18)21(24)26/h1-7,11-13,18-19H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCDSOHWWAXNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.

    Introduction of the Dioxo Group: The dioxo group is introduced via an oxidation reaction using reagents such as potassium permanganate or chromium trioxide.

    Chlorination: The chlorophenyl group is introduced through a substitution reaction using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves esterification of the benzoic acid derivative with the chlorophenyl isoindole intermediate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chlorophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus pentachloride, or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

2-chlorophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic nature allows for its use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: The compound can be used as a probe or marker in various biological assays to study enzyme activity or cellular processes.

    Industrial Applications: It can be utilized in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-chlorophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate: shares similarities with other aromatic and heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of aromatic, heterocyclic, and ester functionalities, which confer distinct chemical and physical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chlorophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
2-chlorophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

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